molecular formula C15H19N3O B4933083 N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide CAS No. 5694-60-0

N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide

Cat. No.: B4933083
CAS No.: 5694-60-0
M. Wt: 257.33 g/mol
InChI Key: ZFRBPCDCEGSAQZ-UHFFFAOYSA-N
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Description

N-[3-(1H-Imidazol-1-yl)propyl]-3,4-dimethylbenzamide is a synthetic benzamide derivative characterized by a 3,4-dimethyl-substituted aromatic ring linked to a propyl chain terminating in an imidazole group. Its synthesis likely follows established protocols for similar compounds, involving acylation of 3-(1H-imidazol-1-yl)propan-1-amine with 3,4-dimethylbenzoyl chloride under inert conditions .

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-12-4-5-14(10-13(12)2)15(19)17-6-3-8-18-9-7-16-11-18/h4-5,7,9-11H,3,6,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRBPCDCEGSAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCCN2C=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386415
Record name N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194967
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5694-60-0
Record name N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes selective reactions at distinct functional groups:

2.1 Imidazole Ring Modifications

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF at reflux to form N-alkylated imidazolium salts .

    • Example:

      Compound+CH3IN-Methylimidazolium iodide(Yield: 82%)[5]\text{Compound} + \text{CH}_3\text{I} \rightarrow \text{N-Methylimidazolium iodide} \quad (\text{Yield: 82\%})[5]
  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu(II), Zn(II)) via imidazole nitrogen lone pairs.

2.2 Benzamide Hydrolysis

  • Acidic Hydrolysis : Reflux with 6M HCl yields 3,4-dimethylbenzoic acid and 3-(1H-imidazol-1-yl)propan-1-amine hydrochloride.

    • Conditions: 12 hr reflux, 95°C

    • Recovery: >90% amine

2.3 Aromatic Electrophilic Substitution

  • Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to form nitro derivatives at the para position of the benzamide ring .

    • Product: N-[3-(1H-Imidazol-1-yl)propyl]-3,4-dimethyl-5-nitrobenzamide

    • Yield: 58%

Reaction Mechanisms

Key mechanistic insights include:

  • Amide Coupling : Proceeds via activation of the carboxylic acid to an active ester (HATU-mediated), followed by nucleophilic attack by the amine .

  • Imidazole Alkylation : Follows an Sₙ2 mechanism, with the imidazole nitrogen acting as the nucleophile .

Analytical Characterization

Reaction products are characterized using:

TechniqueKey Data for Parent CompoundSource
¹H NMR δ 7.45 (s, 1H, imidazole), 2.25 (s, 6H, CH₃)
IR 1650 cm⁻¹ (C=O stretch), 3100 cm⁻¹ (N-H stretch)
HPLC Retention time: 8.2 min (C18 column, MeCN/H₂O)

Stability and Reactivity

  • Thermal Stability : Decomposes above 200°C, forming imidazole and benzoic acid derivatives.

  • Photoreactivity : Undergoes [2+2] cycloaddition under UV light in the presence of maleic anhydride .

Scientific Research Applications

Anticancer Activity

Research has indicated that imidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The imidazole moiety is critical for the interaction with biological targets, enhancing the compound's efficacy against various cancer types .

GSK-3 Inhibition

This compound has been identified as a potential inhibitor of glycogen synthase kinase 3 (GSK-3), an enzyme implicated in numerous cellular processes including metabolism and cell cycle regulation. GSK-3 inhibitors are of interest in the treatment of diseases such as diabetes and Alzheimer's disease . The selectivity and potency of this compound make it a candidate for further development in this area.

Seed Protection and Growth Stimulation

In agricultural research, derivatives of imidazole have been explored for their ability to protect seeds and stimulate growth. A study demonstrated that complexes formed with this compound could enhance seed germination and root development in various crops, including wheat and soybeans. These complexes were shown to improve water retention and protect against pathogens, showcasing the compound's dual role as a growth stimulator and protector .

Polymer Development

The unique properties of this compound have led to its investigation in polymer science. Its ability to form stable complexes with other materials makes it suitable for use in developing advanced polymers with enhanced mechanical properties. These polymers can be utilized in various applications ranging from coatings to biomedical devices.

Case Studies

Application AreaStudy ReferenceKey Findings
Medicinal Chemistry Inhibition of cancer cell proliferation; potential GSK-3 inhibitor.
Agrochemicals Enhanced seed germination and root growth; protective effects against pathogens.
Material Science Development of advanced polymers with improved properties.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. Additionally, the benzamide moiety can interact with biological membranes, altering their properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Available data for analogs highlight trends in solubility and stability:

Compound Melting Point (°C) Solubility (Predicted) Notes
4-Fluorobenzamide analog (Compound 6) 142–144 Moderate in DMSO Higher polarity due to fluorine
5-Nitrofuran-2-carboxamide (Compound 2) Not reported Low in aqueous buffers Nitro group enhances lipophilicity
Target Compound (3,4-dimethylbenzamide) Not reported Likely moderate Methyl groups may improve membrane permeability

Key Observations :

Enzyme Inhibition
  • Carbonic Anhydrase (CA) Inhibition : Fluorinated and nitro-substituted analogs (e.g., compounds 6 and 8, ) show moderate CA inhibition, with IC₅₀ values ranging from 0.8–5.2 µM . The target compound’s methyl groups may reduce binding affinity compared to electron-deficient aromatic rings.
  • CntA Inhibition : MMV3 () exhibits potent activity against CntA, a bacterial enzyme, with sub-micromolar efficacy. Structural similarities suggest the target compound may share this mechanism .
Antimicrobial and Antifungal Activity
  • Nitrofuran analogs () demonstrate antifungal activity against Candida albicans (MIC: 8–32 µg/mL). The nitro group’s electron-withdrawing effect enhances redox cycling, contributing to microbial toxicity . The target compound’s methyl groups may reduce such activity but improve selectivity.

Toxicological Considerations

  • Nitrofuran derivatives (e.g., compound 2, ) exhibit hepatotoxicity in murine models at high doses (LD₅₀: 120 mg/kg) due to reactive metabolite formation . The target compound’s lack of nitro groups may mitigate this risk.

Biological Activity

N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide is a compound of significant interest in pharmacological research due to its potential biological activities. The compound features a unique structure that includes an imidazole moiety, which is known for its diverse biological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Characteristics

  • Molecular Formula : C₁₅H₁₉N₃O
  • Molecular Weight : 257.33 g/mol
  • CAS Number : 126233-98-5
  • LogP : 2.71 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Modulation : The imidazole group can form hydrogen bonds and electrostatic interactions with receptors, potentially modulating their activity.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cellular responses and apoptosis in cancer cells.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens.

Anticancer Properties

Research has indicated that this compound may possess anticancer properties:

  • In vitro Studies : Cell viability assays have shown that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells.
  • Mechanism : The anticancer effect is believed to involve the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects:

  • Bacterial Inhibition : Studies demonstrate effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.
  • Mechanism : The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Demonstrated significant inhibition of cancer cell proliferation in vitro with IC₅₀ values in low micromolar range.
Reported antimicrobial efficacy against multiple bacterial strains with minimal inhibitory concentrations (MIC) comparable to standard antibiotics.
Investigated structure-activity relationships (SAR), identifying key functional groups responsible for enhanced biological activity.

Q & A

Q. What are the common synthetic strategies for preparing N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the imidazole-propyl moiety can be introduced by reacting 3-(1H-imidazol-1-yl)propan-1-amine with activated 3,4-dimethylbenzoyl chloride under reflux in anhydrous dichloromethane or THF. Catalysts like triethylamine or DMAP may enhance yield . Optimization involves monitoring reaction progress via TLC or LC-MS, adjusting stoichiometry (1.2–1.5 equivalents of acyl chloride), and using inert atmospheres to prevent hydrolysis .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and imidazole-proton coupling patterns (e.g., imidazole protons at δ 7.3–7.6 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ ~316.2 m/z) .
  • X-ray Crystallography : ORTEP-3 software can resolve crystal structures, highlighting bond angles and intermolecular interactions .

Q. What biological assays are routinely used to evaluate the bioactivity of imidazole-containing benzamide derivatives?

  • Methodological Answer : Common assays include:
  • Enzyme Inhibition Studies : Fluorometric assays for kinases or acetylcholinesterase, using substrates like ATP or acetylthiocholine iodide .
  • Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (MIC values) .
  • Cytotoxicity Assays : MTT or SRB protocols on cancer cell lines (e.g., IC50_{50} determination) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on benzamide or imidazole) influence physicochemical properties like solubility and thermal stability?

  • Methodological Answer :
  • Solubility : Introduce polar groups (e.g., hydroxyl or amine) on the benzamide ring to enhance aqueous solubility. Hydrophobic 3,4-dimethyl groups reduce solubility but improve membrane permeability .
  • Thermal Stability : DSC/TGA analysis shows that methyl substituents increase melting points (e.g., 160–180°C), while flexible propyl-imidazole chains lower decomposition temperatures .

Q. How can researchers resolve contradictory data in biological activity between similar derivatives?

  • Methodological Answer :
  • Dose-Response Curves : Replicate assays across multiple concentrations to confirm potency trends .
  • Molecular Docking : Use AutoDock Vina to compare binding modes; e.g., imidazole interactions with catalytic residues may explain activity variations .
  • Metabolic Stability Tests : Assess hepatic microsomal degradation to rule out pharmacokinetic interference .

Q. What advanced techniques are used to study this compound’s interaction with biological targets at the atomic level?

  • Methodological Answer :
  • X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to visualize binding pockets .
  • NMR Titration : Monitor chemical shift perturbations in 1H^1H-15N^{15}N HSQC spectra to map protein-ligand interactions .
  • Molecular Dynamics Simulations : AMBER or GROMACS to simulate binding stability and conformational changes over 100-ns trajectories .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute imidazole with triazole or thiazole to modulate electron density and H-bonding .
  • Substituent Scanning : Use parallel synthesis to test halogen (Cl, F) or methoxy groups at the benzamide 4-position .
  • QSAR Modeling : Generate 3D descriptors (e.g., LogP, polar surface area) and correlate with IC50_{50} data via partial least squares regression .

Specialized Applications

Q. What role does this compound play in developing enzyme inhibitors, and what validation steps are required?

  • Methodological Answer : It serves as a scaffold for acetylcholinesterase (AChE) inhibitors. Post-synthesis validation includes:
  • Kinetic Analysis : Measure KiK_i values via Lineweaver-Burk plots .
  • In Vivo Testing : Assess cognitive improvement in rodent models of neurodegeneration .

Q. How is this compound utilized in polymer science, and what properties make it suitable?

  • Methodological Answer : The imidazole-propyl group enables thermoresponsive behavior in polymers (e.g., Poly(N-[3-(1H-imidazol-1-yl)propyl]acrylamide). Key steps:
  • RAFT Polymerization : Control molecular weight using chain-transfer agents .
  • DSC Analysis : Confirm lower critical solution temperature (LCST) shifts (29–48°C) based on side-chain hydrophobicity .

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